molecular formula C15H18N2O6S B2715699 methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate CAS No. 1798660-21-5

methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2715699
CAS No.: 1798660-21-5
M. Wt: 354.38
InChI Key: ZBIIDJNIQMAGCM-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a furan ring, a sulfamoyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

    Formation of the furan derivative: The furan ring is often synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the sulfamoyl group: This step involves the reaction of the furan derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.

    Formation of the carbamate: The final step involves the reaction of the intermediate with methyl chloroformate in the presence of a base to form the carbamate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate can be used to study enzyme interactions and protein binding due to its potential as an enzyme inhibitor.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The carbamate moiety can also interact with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-(N-(2-furylmethyl)sulfamoyl)phenyl)carbamate
  • Methyl (4-(N-(2-thienylmethyl)sulfamoyl)phenyl)carbamate
  • Methyl (4-(N-(2-pyridylmethyl)sulfamoyl)phenyl)carbamate

Uniqueness

Methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate is unique due to the presence of the methoxyethyl group attached to the furan ring. This structural feature can influence its reactivity and interactions with biological targets, potentially enhancing its effectiveness in various applications.

Properties

IUPAC Name

methyl N-[4-[[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S/c1-21-14(13-4-3-9-23-13)10-16-24(19,20)12-7-5-11(6-8-12)17-15(18)22-2/h3-9,14,16H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIIDJNIQMAGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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